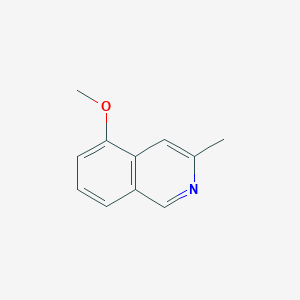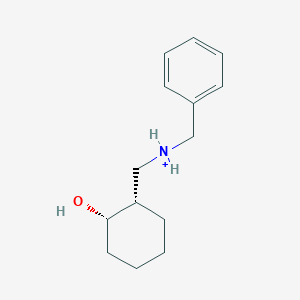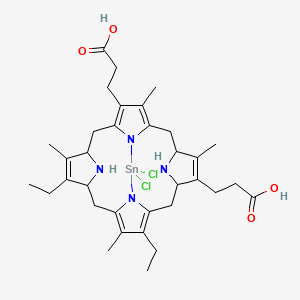
SnPPIX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. This compound has been studied extensively for its antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tin protoporphyrin IX can be synthesized through various methods. One common approach involves the reaction of protoporphyrin IX with tin chloride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of tin protoporphyrin IX involves scaling up the laboratory synthesis methods. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and medical applications .
Análisis De Reacciones Químicas
Types of Reactions
Tin protoporphyrin IX undergoes several types of chemical reactions, including:
Oxidation: Tin protoporphyrin IX can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving tin protoporphyrin IX include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tin protoporphyrin IX depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Tin protoporphyrin IX has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of metalloporphyrins and their interactions with other molecules.
Biology: Tin protoporphyrin IX is employed in studies investigating the role of heme oxygenase-1 in various biological processes.
Medicine: The compound has shown promise as an antiviral agent, capable of inactivating viruses such as Dengue and Yellow Fever by targeting their viral envelopes.
Mecanismo De Acción
The primary mechanism of action of tin protoporphyrin IX involves the inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, tin protoporphyrin IX prevents the degradation of heme into biliverdin, carbon monoxide, and free iron. This inhibition can lead to various biological effects, including reduced inflammation and antiviral activity . The compound’s ability to interact with viral envelopes and disrupt their structure further enhances its antiviral properties .
Comparación Con Compuestos Similares
Tin protoporphyrin IX is often compared with other metalloporphyrins, such as cobalt protoporphyrin IX (CoPPIX) and heme. While all these compounds share a similar tetrapyrrole ring structure, tin protoporphyrin IX is unique in its potent inhibition of heme oxygenase-1 and its broad-spectrum antiviral activity . Other similar compounds include:
Cobalt protoporphyrin IX (CoPPIX): Another metalloporphyrin with antiviral properties, but with different metal ion coordination.
Heme: The natural substrate of heme oxygenase-1, which also exhibits some antiviral activity.
Propiedades
Fórmula molecular |
C34H46Cl2N4O4Sn |
|---|---|
Peso molecular |
764.4 g/mol |
Nombre IUPAC |
3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
Clave InChI |
MZSHOUBPOPUIIO-UHFFFAOYSA-L |
SMILES canónico |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


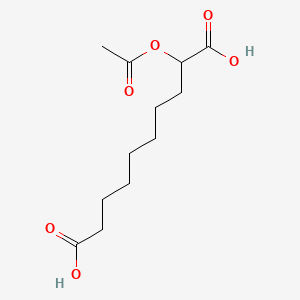
![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
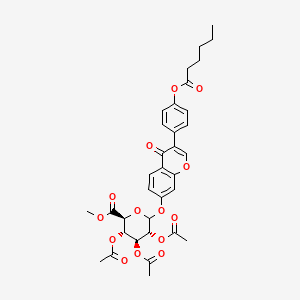
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
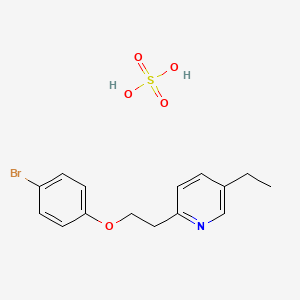
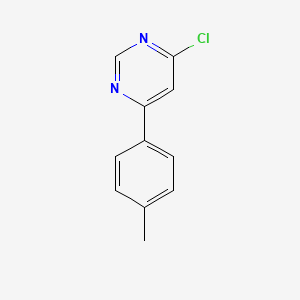
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
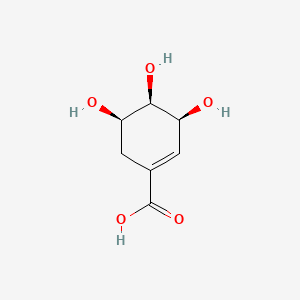
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
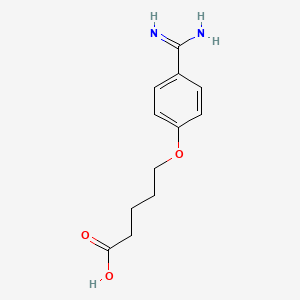
![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)
